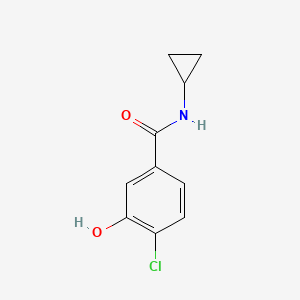
1,2-Bis(vinyldiphenylsiloxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(vinyldiphenylsiloxy)ethane is an organosilicon compound characterized by the presence of vinyl and diphenylsiloxy groups attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,2-Bis(vinyldiphenylsiloxy)ethane typically involves the reaction of vinyldiphenylsilane with ethylene glycol in the presence of a catalyst. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture exclusion to avoid hydrolysis. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-Bis(vinyldiphenylsiloxy)ethane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(vinyldiphenylsiloxy)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its excellent thermal and mechanical properties.
Wirkmechanismus
The mechanism by which 1,2-Bis(vinyldiphenylsiloxy)ethane exerts its effects involves the interaction of its vinyl and diphenylsiloxy groups with various molecular targets. The vinyl groups can participate in polymerization reactions, while the diphenylsiloxy groups provide stability and enhance the compound’s overall properties. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(vinyldiphenylsiloxy)ethane can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound is used as a ligand in coordination chemistry and has different reactivity due to the presence of phosphine groups.
1,2-Bis(phenoxy)ethane: This compound has similar structural features but lacks the vinyl groups, leading to different chemical properties and applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine derivative with distinct electronic and steric properties compared to this compound.
The uniqueness of this compound lies in its combination of vinyl and diphenylsiloxy groups, which impart specific reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
920755-40-4 |
|---|---|
Molekularformel |
C30H30O2Si2 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
ethenyl-[2-[ethenyl(diphenyl)silyl]oxyethoxy]-diphenylsilane |
InChI |
InChI=1S/C30H30O2Si2/c1-3-33(27-17-9-5-10-18-27,28-19-11-6-12-20-28)31-25-26-32-34(4-2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h3-24H,1-2,25-26H2 |
InChI-Schlüssel |
JTZZSLVTGIFMDR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
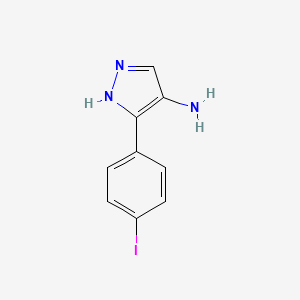
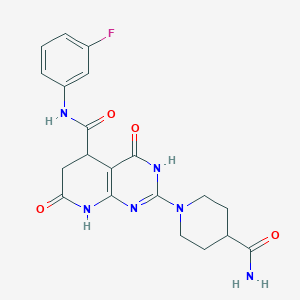
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
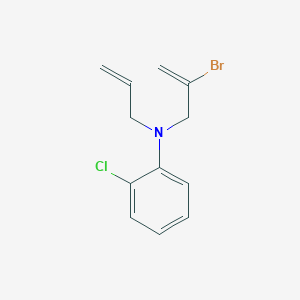
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
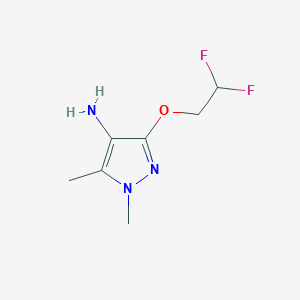
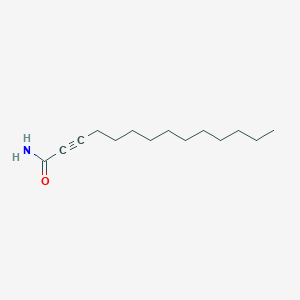
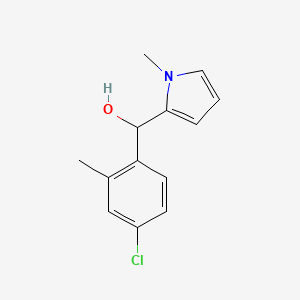
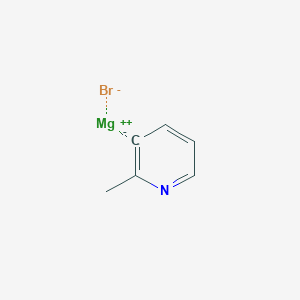
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)


